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Introduction
Heat shock protein 104 (Hsp104) is a powerful molecular chaperone belonging to the AAA+

(ATPases Associated with diverse cellular Activities) superfamily, predominantly found in yeast,

bacteria (as ClpB), and plants.[1][2][3][4] Its remarkable ability to solubilize and refold proteins

from insoluble aggregates, a task once considered biochemically impossible, has positioned it

as a valuable tool in biotechnology and a potential therapeutic agent for protein-misfolding

diseases.[2][5][6] Hsp104 functions as a hexameric ring, utilizing the energy from ATP

hydrolysis to extract polypeptides from aggregates and facilitate their refolding, often in

collaboration with the Hsp70 chaperone system (Hsp70 and Hsp40).[1][3][6][7] This document

provides detailed application notes and protocols for the utilization of Hsp104 in protein

refolding applications.

Mechanism of Action
Hsp104-mediated protein disaggregation is an active process driven by ATP hydrolysis. The

hexameric Hsp104 ring forms a central channel through which aggregated polypeptides are

threaded.[1][3][8] Tyrosine residues within the pore loops of the Hsp104 subunits engage the

substrate and, through a series of conformational changes powered by ATP binding and

hydrolysis, translocate the polypeptide through the channel.[8][9] This process effectively
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unfolds the misfolded protein, releasing it in a refolding-competent state. For many substrates,

particularly non-amyloid amorphous aggregates, the efficient disaggregation activity of Hsp104

is dependent on its collaboration with the Hsp70 chaperone system (Hsp70 and its co-

chaperone Hsp40).[1][6][7] Hsp70 is thought to initially bind to the aggregate surface and

recruit Hsp104, facilitating the extraction process.[3][10]
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Figure 1: Hsp104-mediated protein disaggregation and refolding pathway.

Applications in Biotechnology and Drug
Development
The unique ability of Hsp104 to rescue proteins from aggregates has significant implications for

various biotechnological and therapeutic applications:

Improving Recombinant Protein Yields: Overexpression of recombinant proteins often leads

to the formation of insoluble inclusion bodies. Hsp104, either co-expressed with the target

protein or applied in vitro, can be used to solubilize these aggregates and increase the yield

of soluble, functional protein.

Therapeutic Agent for Protein-Misfolding Diseases: Numerous neurodegenerative diseases,

such as Parkinson's, Alzheimer's, and Huntington's disease, are associated with the

aggregation of specific proteins like α-synuclein, Aβ42, and polyglutamine-expanded

huntingtin.[4][5][11] Hsp104 has been shown to inhibit the fibrillization of α-synuclein and

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/19008106/
https://pubmed.ncbi.nlm.nih.gov/16563798/
https://www.med.upenn.edu/shorterlab/Papers/Member%20Papers/DeSantisBBA.pdf
https://www.researchgate.net/publication/23472490_Hsp104_and_ClpB_Protein_disaggregating_machines
https://www.youtube.com/watch?v=qDVyxUf2y88
https://www.benchchem.com/product/b1175116?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/18097161/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2933416/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4174528/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1175116?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


disassemble pre-formed fibrils.[12] Potentiated variants of Hsp104 with enhanced

disaggregation activity are being developed to target these disease-associated aggregates.

[10][11]

Tool for Studying Protein Aggregation and Folding: Hsp104 serves as a powerful tool to

study the mechanisms of protein aggregation and the requirements for proper folding. By

controlling the disaggregation process, researchers can investigate the properties of

aggregation intermediates and the kinetics of refolding.

Quantitative Data on Hsp104 Activity
The efficiency of Hsp104-mediated protein refolding can be quantified using various assays,

with the firefly luciferase reactivation assay being a widely used method.[9][13][14] The

following tables summarize key quantitative data from published studies.

Table 1: Hsp104 Expression and Purification

Yields

Purification Step Typical Yield per Liter of E. coli Culture

His-tag Affinity Chromatography (Ni-NTA) ~15 mg[13][15]

Final Purified Hsp104 (after TEV cleavage and

Size-Exclusion Chromatography)
5-10 mg

Table 2: Luciferase Reactivation Assay -

Quantitative Results

Condition Luciferase Reactivation (%)

Hsp70/Hsp40 alone ~5-10%

Hsp104 alone (with ATP) <5%[16]

Hsp104 + Hsp70/Hsp40 (with ATP) 50-80%[17]

Potentiated Hsp104 variants (e.g., A503V) +

Hsp70/Hsp40
>80%
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Note: Reactivation percentages can vary depending on the specific Hsp70/Hsp40 system used,

protein concentrations, and assay conditions.

Experimental Protocols
Protocol 1: Expression and Purification of Recombinant
Hsp104
This protocol describes the expression of His-tagged Hsp104 in E. coli and its subsequent

purification.[9][15][18][19]

Materials:

E. coli strain BL21(DE3)

pPROEX-HTb-Hsp104 expression plasmid

LB medium and appropriate antibiotics

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Lysis Buffer (40 mM HEPES-KOH pH 7.4, 500 mM KCl, 20 mM MgCl₂, 20 mM imidazole,

2.5% (w/v) glycerol)[18]

Wash Buffer (40 mM HEPES-KOH pH 7.4, 500 mM KCl, 20 mM MgCl₂, 40 mM imidazole,

2.5% (w/v) glycerol)

Elution Buffer (40 mM HEPES-KOH pH 7.4, 500 mM KCl, 20 mM MgCl₂, 300 mM imidazole,

2.5% (w/v) glycerol)

TEV Protease

Size-Exclusion Buffer (20 mM HEPES-KOH pH 7.4, 140 mM KCl, 10 mM MgCl₂, 0.1 mM

EDTA, 1 mM DTT)[9]

Ni-NTA Agarose resin

Procedure:
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Expression:

1. Transform the pPROEX-HTb-Hsp104 plasmid into E. coli BL21(DE3) cells.

2. Inoculate a 1 L culture of LB medium with a single colony and grow at 37°C with shaking

until the OD₆₀₀ reaches 0.6-0.8.

3. Induce Hsp104 expression by adding IPTG to a final concentration of 1 mM.[18]

4. Incubate the culture at 15°C for 14-16 hours with shaking.[18]

Cell Lysis:

1. Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

2. Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer per liter of culture.

3. Lyse the cells by sonication or using a French press.

4. Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C.

Affinity Chromatography:

1. Incubate the clarified supernatant with 2 mL of pre-equilibrated Ni-NTA agarose resin per

liter of culture for 1-2 hours at 4°C with gentle rotation.

2. Load the resin into a column and wash with 20 column volumes of Wash Buffer.

3. Elute the His-tagged Hsp104 with 5 column volumes of Elution Buffer.

His-tag Cleavage and Final Purification:

1. Dialyze the eluted protein against Size-Exclusion Buffer overnight at 4°C.

2. Add TEV protease to the dialyzed protein (typically a 1:50 molar ratio of protease to

Hsp104) and incubate at 30°C for 3-4 hours, followed by incubation at 4°C overnight.[9]

3. Remove the cleaved His-tag and TEV protease by passing the solution over a Ni-NTA

column.
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4. Further purify the Hsp104 by size-exclusion chromatography using a Superose 6 or similar

column equilibrated with Size-Exclusion Buffer.[9]

Storage:

1. For short-term storage (2-3 days), keep Hsp104 at 4°C in Size-Exclusion Buffer.[9]

2. For long-term storage, add glycerol to a final concentration of 10% (w/v), flash-freeze

aliquots in liquid nitrogen, and store at -80°C. Avoid repeated freeze-thaw cycles.[9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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